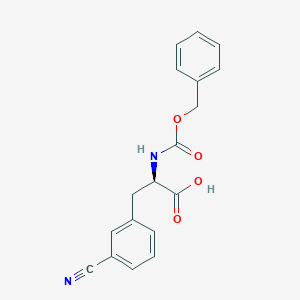

Cbz-3-Cyano-D-Phenylalanine

Description

Significance of Non-Canonical Amino Acids in Peptide and Protein Research

The repertoire of the 20 canonical amino acids, dictated by the genetic code, has long been the foundation of protein structure and function. However, the introduction of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized the field, offering a means to expand the chemical diversity and functionality of these biomolecules. Current time information in Bangalore, IN.nih.govpeptide.comnih.gov The incorporation of ncAAs allows for the introduction of unique chemical handles, spectroscopic probes, and post-translational modifications, enabling a deeper understanding of biological processes and the development of novel therapeutics. peptide.com

These synthetic amino acids can be incorporated into proteins site-specifically, providing powerful tools to probe protein structure and function in ways not possible with the natural set of amino acids. wikipedia.org For instance, ncAAs can be designed to act as fluorescent reporters, cross-linking agents, or to introduce novel catalytic activities. peptide.com

Historical Development and Evolution of Cyano-Modified Amino Acids in Synthetic Chemistry

The modification of amino acids with cyano groups represents a significant advancement in the design of functional ncAAs. The cyano group, with its unique electronic and spectroscopic properties, can serve as a sensitive probe of the local environment within a protein. The synthesis of cyano-modified amino acids has been advanced through various organic chemistry methodologies.

A key reaction in the synthesis of aryl nitriles is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. wikipedia.orggeeksforgeeks.org This reaction provides a method to convert an aryl amine into a diazonium salt, which can then be displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orggeeksforgeeks.orglscollege.ac.in This classic reaction has been adapted for the synthesis of various cyano-substituted aromatic compounds, including the precursors to cyano-modified phenylalanines.

The development of these synthetic routes has enabled the creation of a family of cyanophenylalanine isomers (2-cyano, 3-cyano, and 4-cyanophenylalanine), each with distinct photophysical properties that can be exploited in protein research. Current time information in Bangalore, IN.nih.gov

Overview of N-Carbobenzyloxy (Cbz) Protected Amino Acids as Synthetic Intermediates

The synthesis of peptides requires the careful protection of the amino and carboxyl groups of the constituent amino acids to prevent unwanted side reactions during peptide bond formation. The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was one of the first and most important N-terminal protecting groups in peptide chemistry. nih.govcore.ac.uk

The Cbz group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate in a basic solution. google.com It is stable under many reaction conditions but can be readily removed by catalytic hydrogenation, a process that does not affect most other functional groups in the peptide chain. organic-chemistry.org This orthogonality makes the Cbz group a valuable tool in both solution-phase and, historically, in the early development of solid-phase peptide synthesis (SPPS). nih.govnih.gov

Cbz-protected amino acids, such as Cbz-3-Cyano-D-Phenylalanine, are stable, often crystalline solids that are well-suited for use as building blocks in the stepwise synthesis of peptides containing modified residues. beilstein-journals.org The Cbz group ensures that the amino terminus of the modified amino acid does not interfere with the coupling reaction, allowing for its precise incorporation into a growing peptide chain.

Detailed Research Findings

The primary research application of this compound is as a precursor for the incorporation of the fluorescent non-canonical amino acid, 3-cyanophenylalanine (Phe(3-CN)), into peptides and proteins. Once incorporated and the Cbz group is removed, the 3-cyanophenylalanine residue serves as a sensitive spectroscopic probe of its local environment.

Photophysical Properties of 3-Cyanophenylalanine

Research by Martin et al. has extensively characterized the photophysical properties of 3-cyanophenylalanine, highlighting its utility as a fluorescent reporter. Current time information in Bangalore, IN.nih.gov

| Property | Value | Reference |

| Molar Absorptivity (at ~270 nm) | Comparable to 4-cyanophenylalanine | Current time information in Bangalore, IN.nih.gov |

| Fluorescence Quantum Yield | On the same scale as tryptophan and tyrosine | Current time information in Bangalore, IN.nih.gov |

| Sensitivity to Solvent | Emission intensity is sensitive to changes from protic to aprotic solvents | nih.gov |

| pH Sensitivity | Useful for probing pH changes under basic conditions | nih.gov |

These properties make 3-cyanophenylalanine a valuable tool for studying protein folding, binding events, and other dynamic processes. The cyano group's vibrational frequency can also be monitored by infrared spectroscopy, providing an additional, complementary probe of the local environment.

Synthesis of this compound

Incorporation into Peptides

In peptide synthesis, this compound would be used as a building block in either solution-phase or solid-phase peptide synthesis. peptide.comnih.gov During the synthesis, the carboxyl group of this compound is activated, allowing it to form a peptide bond with the free amino group of the growing peptide chain. After the full peptide is synthesized, the Cbz protecting group is typically removed via catalytic hydrogenation to yield the final, functional peptide containing the 3-cyanophenylalanine residue. organic-chemistry.org

Structure

3D Structure

Properties

Molecular Weight |

324.4 |

|---|---|

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Cbz 3 Cyano D Phenylalanine

Strategies for Introducing the Cyano Moiety on the Phenylalanine Scaffold

The introduction of a cyano group at the 3-position of the phenylalanine ring is a key challenge in the synthesis of Cbz-3-Cyano-D-Phenylalanine. Both direct cyanation and precursor-based approaches are utilized, each with its own set of advantages and challenges.

Direct Cyanation Approaches and Associated Challenges

Direct C-H cyanation of the phenylalanine backbone presents an atom-economical approach. However, achieving regioselectivity for the meta-position (C-3) is a significant hurdle due to the directing effects of the amino acid side chain. Palladium-catalyzed cyanation reactions are a prominent method for introducing a nitrile group to aryl halides. researchgate.net These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile. researchgate.net

Challenges associated with direct cyanation of phenylalanine derivatives include:

Regioselectivity: The alanine (B10760859) side chain is ortho-, para-directing, making the introduction of the cyano group at the meta-position difficult.

Catalyst Deactivation: The presence of the amine and carboxylic acid functionalities in the phenylalanine molecule can lead to catalyst poisoning or undesired side reactions.

Harsh Reaction Conditions: Many cyanation protocols require high temperatures and strong bases, which can lead to racemization of the chiral center.

Precursor-Based Synthesis Utilizing Aromatic Functionalization

A more common and controllable strategy involves the use of a pre-functionalized phenylalanine derivative. This approach offers better regiochemical control for the introduction of the cyano group.

Sandmeyer Reaction: A classic method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. wikipedia.org In the context of this compound synthesis, this would involve starting with Cbz-3-amino-D-phenylalanine. The amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile.

Palladium-Catalyzed Cyanation of Aryl Halides: A widely used modern alternative is the palladium-catalyzed cyanation of an aryl halide. nih.gov Starting with a 3-halo-D-phenylalanine derivative, typically 3-bromo-D-phenylalanine, the cyano group can be introduced using a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide. nih.govorganic-chemistry.org This method generally offers milder reaction conditions and broader functional group tolerance compared to the Sandmeyer reaction. organic-chemistry.org

| Precursor | Reagents | Method | Key Advantages |

| Cbz-3-amino-D-phenylalanine | 1. NaNO2, HCl 2. CuCN | Sandmeyer Reaction | Well-established, readily available starting materials. |

| Cbz-3-bromo-D-phenylalanine | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)2) | Palladium-Catalyzed Cyanation | Milder conditions, higher yields, broader functional group tolerance. organic-chemistry.org |

Stereoselective Synthesis of the D-Enantiomer

Obtaining the desired D-configuration of the alpha-amino acid is critical. Asymmetric catalysis and chiral auxiliary-mediated approaches are the primary strategies employed to achieve high enantioselectivity.

Asymmetric Catalysis in Cyanophenylalanine Derivatization

Enzymatic and chemoenzymatic methods have emerged as powerful tools for the asymmetric synthesis of D-amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) can be used in a cascade process to convert cinnamic acids into optically pure D-phenylalanine derivatives. nih.gov This involves coupling the PAL-catalyzed amination with a chemoenzymatic deracemization process. nih.gov While wild-type PALs typically produce the L-enantiomer, engineered PALs have been developed for the synthesis of D-amino acids. nih.gov

Another approach involves the stereoinversion of L-amino acids. A one-pot biocatalytic cascade using an L-amino acid deaminase and a D-amino acid dehydrogenase can convert L-phenylalanine into D-phenylalanine with high yield and enantiomeric excess. rsc.org

| Enzymatic Approach | Key Enzymes | Substrate | Outcome |

| Chemoenzymatic Deracemization | Phenylalanine Ammonia Lyase (PAL), D-amino acid oxidase (DAAO) | Substituted cinnamic acids | Optically pure D-phenylalanine derivatives. nih.gov |

| Stereoinversion Cascade | L-amino acid deaminase, D-amino acid dehydrogenase | L-phenylalanine | D-phenylalanine (>99% ee). rsc.org |

Chiral Auxiliary-Mediated Approaches to D-Phenylalanine Derivatives

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. Evans oxazolidinones are a class of chiral auxiliaries that have been widely used for the stereoselective alkylation of enolates. santiago-lab.comwikipedia.org

The general strategy involves the following steps:

Attachment of the chiral auxiliary to a glycine (B1666218) derivative.

Deprotonation to form a chiral enolate.

Alkylation of the enolate with a suitable electrophile (in this case, a 3-cyanobenzyl halide). The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

Removal of the chiral auxiliary to yield the desired D-amino acid.

The choice of the specific Evans auxiliary, derived from amino acids like valine or phenylalanine, can influence the diastereoselectivity of the alkylation reaction. santiago-lab.com

Protective Group Chemistry in this compound Synthesis

The use of protecting groups is essential to prevent unwanted side reactions at the amino and carboxyl groups of the phenylalanine scaffold during the introduction of the cyano moiety and other synthetic transformations. The benzyloxycarbonyl (Cbz) group is a commonly employed protecting group for the amino function. total-synthesis.com

The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com An experimental procedure for Cbz protection involves dissolving the amino acid in a mixture of THF and water, followed by the addition of sodium bicarbonate and Cbz-Cl at 0 °C. total-synthesis.com

Key features of the Cbz protecting group include:

Stability: It is stable to a wide range of reaction conditions, including those used for many palladium-catalyzed cross-coupling reactions.

Cleavage: It can be readily removed by catalytic hydrogenation (e.g., H2, Pd/C), which is a mild and efficient method. total-synthesis.com

Role of the Cbz Group in Amino Protection and Subsequent Deprotection Strategies

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group plays a crucial role in preventing the nucleophilic amino group from participating in unwanted side reactions during subsequent chemical transformations. organic-chemistry.org Its stability under a range of conditions and the variety of available deprotection methods make it a versatile choice for amino acid protection.

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or an organic base. total-synthesis.com This reaction forms a stable carbamate (B1207046) linkage. The Cbz group is renowned for its stability towards both acidic and basic conditions, which allows for the selective removal of other protecting groups, such as Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. masterorganicchemistry.com

Deprotection of the Cbz group can be achieved through several methods, with catalytic hydrogenation being the most common. organic-chemistry.org This mild method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas) to cleave the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com Other deprotection strategies include treatment with strong acids like HBr in acetic acid or liquid HF, although these conditions are harsher and may not be suitable for sensitive substrates. nih.gov More recent methods involve the use of reagents like aluminum chloride in hexafluoroisopropanol (HFIP) for a selective and mild deprotection. organic-chemistry.org

| Deprotection Method | Reagents | Conditions | Byproducts | Compatibility |

| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, Room Temperature | Toluene, CO₂ | Sensitive to reducible functional groups |

| Strong Acid Cleavage | HBr/Acetic Acid, HF | Harsh acidic conditions | Benzyl bromide, CO₂ | Not suitable for acid-sensitive substrates |

| Lewis Acid-Mediated | AlCl₃, HFIP | Mild, Room Temperature | - | Good functional group tolerance |

Orthogonal Protecting Group Strategies for Multifunctional Analogs

In the synthesis of complex molecules with multiple functional groups, such as multifunctional amino acid analogs, an orthogonal protecting group strategy is essential. nih.gov This strategy employs protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection and modification of one functional group without affecting the others. masterorganicchemistry.com The Cbz group is a key component in many orthogonal protection schemes due to its unique cleavage conditions (hydrogenolysis).

For a multifunctional analog like this compound, where the cyano group might be a handle for further chemical elaboration (e.g., reduction to an amine or hydrolysis to a carboxylic acid), an orthogonal strategy is crucial. The Cbz group protecting the α-amino group is stable to the conditions typically used to remove other common protecting groups like Boc and Fmoc.

For instance, if a peptide is being synthesized containing this compound, and another amino acid in the sequence is protected with a Boc group, the Boc group can be selectively removed with an acid (like trifluoroacetic acid) without affecting the Cbz group. masterorganicchemistry.com Similarly, an Fmoc group can be removed with a base (like piperidine) while the Cbz group remains intact. This orthogonality allows for the stepwise elongation of a peptide chain.

Furthermore, if the carboxylic acid of this compound is protected, for example, as a tert-butyl ester, this ester can be selectively cleaved under acidic conditions, leaving both the Cbz and the cyano group untouched. This would allow for modification at the C-terminus of the amino acid.

| Protecting Group | Typical Cleavage Conditions | Orthogonal to Cbz? |

| Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA) | Yes |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) | Yes |

| tBu (tert-butyl) ester | Acidic (e.g., TFA) | Yes |

| Bzl (benzyl) ether | Hydrogenolysis (H₂, Pd/C) | No |

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

The optimization of reaction conditions is a critical aspect of laboratory synthesis to maximize the yield and purity of the target compound, this compound. This involves a systematic investigation of various parameters that can influence the reaction outcome.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the reaction rate, selectivity, and yield. For the Cbz protection of 3-Cyano-D-phenylalanine, a mixed aqueous-organic solvent system is often employed. The aqueous phase, typically containing a base like sodium carbonate, helps to dissolve the amino acid salt, while the organic phase (e.g., dioxane or THF) dissolves the benzyl chloroformate. The reaction is often carried out at low temperatures (0-5 °C) to minimize side reactions, such as the hydrolysis of the benzyl chloroformate and potential racemization of the chiral center.

In the case of a palladium-catalyzed cyanation of a Cbz-protected halo-phenylalanine derivative, the choice of solvent is crucial for catalyst solubility and activity. Aprotic polar solvents like DMF, DMAc, or NMP are often used. Temperature control is also critical in these cross-coupling reactions. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of impurities. A careful optimization of the temperature profile is necessary to achieve a balance between reaction time and product purity.

Catalyst Selection and Loading for Efficient Synthesis

For synthetic routes involving a palladium-catalyzed cyanation, the selection of the palladium catalyst and the corresponding ligand is paramount for achieving high efficiency. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, SPhos, DavePhos) can have a profound effect on the reaction outcome. The choice of ligand influences the stability and reactivity of the catalytic species.

The catalyst loading, which is the amount of catalyst used relative to the substrate, is another important parameter to optimize. While a higher catalyst loading can lead to faster reaction rates, it also increases the cost and the potential for metal contamination in the final product. Therefore, the lowest effective catalyst loading that provides a good yield in a reasonable timeframe is typically sought. For instance, in palladium-catalyzed cyanations, catalyst loadings can range from 0.1 to 5 mol%. scielo.br

The choice of the cyanide source is also a critical consideration. While traditional cyanide sources like KCN and NaCN are effective, they are highly toxic. Alternative, less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred for safety and handling reasons. acs.org The reactivity of these different cyanide sources can vary, and the reaction conditions may need to be adjusted accordingly.

| Parameter | Influence on Reaction | Typical Optimization Strategy |

| Solvent | Solubility of reactants and catalyst, reaction rate, selectivity | Screening of a range of aprotic polar and nonpolar solvents |

| Temperature | Reaction rate, side reactions, catalyst stability | Stepwise increase of temperature to find optimal balance |

| Catalyst | Reaction efficiency, substrate scope | Screening of different palladium precursors and phosphine ligands |

| Catalyst Loading | Reaction rate, cost, metal contamination | Gradual reduction of catalyst amount to determine the minimum effective loading |

| Cyanide Source | Reactivity, safety | Comparison of different cyanide reagents (e.g., KCN, Zn(CN)₂, K₄[Fe(CN)₆]) |

Derivatization and Advanced Analog Development of Cbz 3 Cyano D Phenylalanine

Chemical Transformations of the Cyano Group

The cyano group on the phenyl ring of Cbz-3-Cyano-D-Phenylalanine is a versatile functional handle that can be converted into several other important chemical moieties. These transformations allow for the introduction of new functionalities that can profoundly influence the biological activity and structural properties of the parent molecule.

Reductions to Amines and Aldehydes

The reduction of the nitrile functionality is a primary pathway for derivatization, leading to the formation of either primary amines or aldehydes, depending on the reagents and reaction conditions employed.

Reduction to Primary Amines: The complete reduction of the cyano group yields a primary amine, specifically producing Cbz-3-(aminomethyl)-D-phenylalanine. This transformation introduces a basic, nucleophilic group, which can be crucial for modulating pharmacokinetic properties or for establishing key interactions with biological targets. Common and effective methods for this reduction include catalytic hydrogenation and the use of metal hydride reagents. wikipedia.orgstudymind.co.uk

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under a hydrogen atmosphere. wikipedia.orgacsgcipr.org To prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with the intermediate imine, additives like ammonia (B1221849) are often included in the reaction mixture. commonorganicchemistry.com

Metal Hydride Reduction: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃-THF) can efficiently reduce nitriles to primary amines. studymind.co.ukcommonorganicchemistry.com These reactions are typically performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF).

Partial Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde (Cbz-3-formyl-D-phenylalanine) is a more delicate transformation that stops the reduction at the intermediate imine stage, which is then hydrolyzed to the aldehyde during aqueous workup. wikipedia.org

Diisobutylaluminium Hydride (DIBAL-H): This is a preferred reagent for the partial reduction of nitriles. chemistrysteps.comcommonorganicchemistry.com The bulky nature of DIBAL-H allows for the addition of only one hydride equivalent to the nitrile carbon. The reaction is conducted at low temperatures (e.g., -78 °C) to stabilize the intermediate aluminum-imine complex, which is then hydrolyzed to release the aldehyde. libretexts.orgchemistrysteps.com

Stephen Aldehyde Synthesis: This classic method involves the use of tin(II) chloride (SnCl₂) and hydrochloric acid to form an aldiminium chloride salt, which precipitates from the reaction mixture. Subsequent hydrolysis of this salt yields the desired aldehyde. wikipedia.orgwikipedia.org This method is particularly effective for aromatic nitriles.

| Transformation | Reagent(s) | Product | Key Considerations |

|---|---|---|---|

| Full Reduction (to Amine) | H₂, Raney Ni or Pd/C | Cbz-3-(aminomethyl)-D-phenylalanine | Catalytic method; addition of NH₃ can suppress secondary amine formation. commonorganicchemistry.com |

| LiAlH₄ or BH₃-THF | Stoichiometric reduction; requires anhydrous conditions. studymind.co.uk | ||

| Partial Reduction (to Aldehyde) | DIBAL-H, then H₃O⁺ | Cbz-3-formyl-D-phenylalanine | Requires low temperatures (-78 °C) to prevent over-reduction. chemistrysteps.com |

| SnCl₂, HCl, then H₂O | Classic named reaction (Stephen Synthesis); effective for aromatic nitriles. wikipedia.org |

Hydrolysis to Carboxylic Acids

The cyano group can be fully hydrolyzed to a carboxylic acid, yielding Cbz-3-carboxy-D-phenylalanine. This reaction introduces an acidic functional group, which can serve as a bioisostere for other functionalities or participate in further coupling reactions. The hydrolysis can be performed under either acidic or basic conditions, proceeding through an amide intermediate. libretexts.orgpressbooks.pub

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uk The reaction mechanism involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. organicchemistrytutor.com Further reaction leads to the formation of an amide, which is then hydrolyzed under the same conditions to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: This method involves heating the nitrile with a strong aqueous base, like sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon. chemistrysteps.com The initial product is a carboxylate salt. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required. chemguide.co.uk

Cycloaddition Reactions for Heterocycle Formation

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a direct route to nitrogen-containing heterocyclic systems. A prominent example is the [3+2] cycloaddition with azide (B81097) compounds to form tetrazoles. acs.org Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar pKa values and planar structure. youtube.com

The reaction involves treating this compound with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst to activate the nitrile.

Catalysts: Both Brønsted acids (e.g., ammonium chloride) and Lewis acids (e.g., zinc chloride, aluminum salts) can be used to catalyze the reaction. youtube.comorganic-chemistry.org The catalyst coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the nucleophilic attack by the azide ion. youtube.com

Reaction Conditions: The reaction is typically carried out by heating the nitrile and azide in a polar aprotic solvent like dimethylformamide (DMF). tandfonline.com The use of catalysts can often lead to milder reaction conditions and improved yields. organic-chemistry.org The product of this reaction is Cbz-D-phenylalanine substituted at the 3-position with a 1H-tetrazol-5-yl ring.

| Catalyst System | Solvent | Typical Temperature | Key Feature |

|---|---|---|---|

| Ammonium Chloride (NH₄Cl) | DMF | ~100-120 °C | Classic Brønsted acid catalyst system. youtube.com |

| Zinc(II) Chloride (ZnCl₂) | Water or Isopropanol | ~100 °C | Effective Lewis acid catalyst, can be used in aqueous media. organic-chemistry.org |

| Triethylammonium Chloride | Toluene | ~95-100 °C | Amine salt catalyst system. acs.org |

Modifications to the Phenylalanine Side Chain Beyond Cyanation

In addition to transforming the cyano group, the phenyl ring itself can be further modified to create advanced analogs with tailored properties. These modifications include the introduction of new substituents or the incorporation of the side chain into a new ring system to restrict its conformation.

Introduction of Additional Substituents (e.g., Halogens)

The introduction of additional substituents onto the phenyl ring of this compound can significantly alter its steric and electronic properties. Halogens (F, Cl, Br, I) are commonly introduced substituents in drug design to modulate factors such as lipophilicity, metabolic stability, and binding affinity.

The synthesis of such analogs would typically involve standard electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the ring—the cyano group and the protected amino acid side chain—must be considered. Both are meta-directing and deactivating, which would direct incoming electrophiles to the 5-position (meta to both groups) or the 2- and 6-positions (ortho to the cyano group and ortho/para to the side chain, though sterically hindered). Alternatively, a more controlled synthesis might start with an already substituted D-phenylalanine derivative which is then cyanated. The resulting halogenated analogs can serve as building blocks for further elaboration through reactions like metal-catalyzed cross-coupling.

Exploration of Conformationally Restricted Phenylalanine Analogs

Restricting the conformational flexibility of the phenylalanine side chain is a powerful strategy in peptide and drug design to lock the molecule into a bioactive conformation, which can lead to increased potency and selectivity. This is achieved by incorporating the side chain's atoms into a new ring system.

A well-established example of a conformationally restricted phenylalanine analog is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) . nih.gov Incorporating a Tic residue in place of a standard phenylalanine forces the side chain into a rigid structure. The synthesis of a Cbz-protected, cyano-substituted D-Tic derivative would represent a highly advanced analog. The incorporation of such constrained amino acids into peptides has been shown to induce specific secondary structures, such as β-bends and helical turns. nih.govnih.gov This conformational control is critical for designing peptides and peptidomimetics with precise three-dimensional structures required for high-affinity binding to biological targets.

Lack of Specific Research Data on the Derivatization of this compound for Diverse Building Block Development

The synthesis and application of various protected amino acids, including other Cbz-protected phenylalanine analogs, are extensively reported. For instance, research on Cbz-3-Chloro-D-Phenylalanine and Cbz-3-Methyl-D-Phenylalanine highlights their utility in peptide synthesis to introduce conformational constraints or to probe structure-activity relationships. However, similar detailed investigations into the unique potential of the 3-cyano substituent in the D-phenylalanine scaffold, under the protection of a Cbz group, are conspicuously absent.

The cyano group is a versatile functional handle in organic synthesis, capable of being transformed into a variety of other functionalities such as amines, amides, carboxylic acids, and tetrazoles. This chemical versatility would theoretically make this compound an attractive building block for creating libraries of compounds with diverse pharmacophores. However, the scientific literature does not currently contain specific examples or detailed research findings—such as reaction conditions, yields, and spectroscopic data—for such transformations starting from this particular compound.

Consequently, it is not possible to provide a detailed, evidence-based article with specific research findings and data tables on the "Development of Diverse this compound-Containing Building Blocks for Specialized Applications" as outlined in the initial request. The absence of such specific data precludes a thorough and scientifically accurate discussion on the derivatization strategies and the subsequent applications of the resulting building blocks.

Future research in this area would be valuable to explore the synthetic potential of this compound and to unlock its utility in medicinal chemistry, chemical biology, and materials science. Until such research is published, a detailed treatise on this specific topic remains speculative.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Cbz-3-Cyano-D-Phenylalanine as a Core Building Block for Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. ptfarm.pl The incorporation of unnatural D-amino acids, like D-phenylalanine derivatives, is a key strategy in peptidomimetic design. ptfarm.plnih.gov this compound serves as a core component in this context, providing a rigid scaffold and specific functionalities that are crucial for creating novel therapeutic agents.

In chemical synthesis, this compound functions as a protected amino acid. The Cbz group on the amino terminus prevents unwanted side reactions during the formation of peptide bonds, allowing for the controlled and sequential assembly of complex peptide chains. vulcanchem.com This level of control is essential for building specific peptide sequences in methods like solid-phase peptide synthesis. nih.gov The D-configuration of the amino acid provides inherent resistance to degradation by proteases in biological systems, a critical feature for developing peptide-based drugs. vulcanchem.com The cyano group on the phenyl ring adds a key functional handle that can be used to modulate the electronic properties of the molecule and to form specific interactions with biological targets.

A primary application of this compound is in the construction of targeted enzyme inhibitors. The cyano (-CN) functionality, in particular, can act as a "warhead" that forms a covalent bond with nucleophilic residues, such as the cysteine in the active site of certain proteases. nih.govresearchgate.net This mechanism leads to potent and often irreversible inhibition of the target enzyme.

The design of effective protease inhibitors relies on understanding the structure-activity relationships (SAR) of the inhibitor scaffold. Research on nitrile-based peptidomimetic inhibitors has demonstrated the importance of each component of the molecule. For instance, in a series of inhibitors targeting the coronavirus 3C-like protease (3CLpro), a peptidomimetic containing a Cbz N-terminal group (Cbz-AVLQ-CN) was found to be approximately ten times more potent than analogs with different protecting groups. nih.govresearchgate.net This highlights the critical role of the Cbz group in establishing favorable interactions within the enzyme's binding pockets. SAR studies have also shown that even small changes, such as the methylation of an amide bond in nitrile-type inhibitors, can significantly decrease inhibitory potency, emphasizing the precise structural requirements for effective inhibition. nih.gov

Compounds derived from scaffolds like this compound have shown inhibitory activity against several important enzyme families.

Cysteine Proteases (Cathepsins and Coronaviral Proteases): The nitrile group is particularly effective against cysteine proteases. Peptidomimetic inhibitors with a nitrile warhead have been developed as broad-spectrum inhibitors of coronavirus 3CLpro enzymes. nih.govresearchgate.net For example, the inhibitor Cbz-AVLQ-CN effectively inhibits 3CLpro from multiple human coronavirus strains. nih.govresearchgate.net Similarly, related molecules featuring a central N-cyano group have demonstrated potent, picomolar-level inhibition of human cathepsins K, S, B, and L, which are cysteine proteases involved in various diseases. nih.gov

Enkephalinase: D-phenylalanine itself is known to be an inhibitor of enkephalinases, which are enzymes that degrade endogenous opioid peptides called enkephalins. nih.govnih.govwikipedia.org By inhibiting this degradation, D-phenylalanine can produce analgesic effects. nih.govnih.gov This established activity makes derivatives like this compound attractive scaffolds for designing more potent and selective enkephalinase inhibitors.

| Target Enzyme Family | Example Inhibitor/Scaffold | Target Enzyme | Inhibition Data (IC₅₀ / Kᵢ) |

| Coronavirus Proteases | Cbz-AVLQ-CN | SARS-CoV 3CLpro | IC₅₀: 4.6 µM nih.gov |

| Cbz-AVLQ-CN | Human coronavirus 229E 3CLpro | IC₅₀: 1.3 µM nih.gov | |

| Cbz-AVLQ-CN | Infectious bronchitis virus 3CLpro | IC₅₀: 3.7 µM nih.gov | |

| Human Cathepsins | 3-cyano-3-aza-β-amino acid derivative (Compound 22) | Cathepsin K | Kᵢ: 11 pM nih.gov |

| 3-cyano-3-aza-β-amino acid derivative (Compound 24) | Cathepsin K | Kᵢ: 1.43 pM nih.gov | |

| 3-cyano-3-aza-β-amino acid derivative (Compound 22) | Cathepsin S | Kᵢ: 158 pM nih.gov | |

| Enkephalinases | D-Phenylalanine | Enkephalin degrading enzymes | Putative Inhibitor nih.govnih.govwikipedia.org |

As a functionalized building block, this compound is well-suited for use in combinatorial chemistry. Its stable, protected structure allows it to be incorporated into automated synthesis platforms to generate large libraries of related peptidomimetics. By systematically varying other amino acid residues in the peptide chain while keeping the this compound core, researchers can rapidly screen for compounds with high affinity and selectivity for a specific biological target, accelerating the drug discovery process.

Incorporation into Targeted Enzyme Inhibitors

Exploration in Biophysical Studies and Biomolecular Interactions

Biophysical techniques are crucial for understanding how inhibitors interact with their target enzymes at a molecular level. X-ray crystallography studies of nitrile-based inhibitors complexed with their target proteases have provided detailed insights into their mechanism of action. These studies have confirmed that the nitrile "warhead" forms a covalent thioimidate adduct with the catalytic cysteine residue (e.g., Cys145 in coronavirus 3CLpro) in the enzyme's active site. nih.govresearchgate.net The peptide backbone of the inhibitor forms a series of favorable hydrogen bonds and hydrophobic interactions with the enzyme's substrate-binding pockets (S1-S4), while the Cbz group at the N-terminus contributes to binding affinity. nih.govresearchgate.net These detailed structural snapshots are invaluable for guiding the rational design of next-generation inhibitors with improved potency and selectivity.

Investigation of Membrane Interactions and Membrane Fusion Inhibition

The carbobenzyloxy-D-phenylalanine (Cbz-D-Phe) structure is a key component in certain peptides designed to interact with and modify the properties of biological membranes. A notable example is the tripeptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG), which has been identified as an inhibitor of viral membrane fusion. springernature.comnih.gov Research into ZfFG's mechanism provides insight into how Cbz-D-phenylalanine-containing compounds may function at the membrane interface.

Studies using multinuclear magnetic resonance (NMR) on isotopically labeled ZfFG demonstrated that the peptide associates with phospholipid bilayers. springernature.comnih.gov The research indicated that ZfFG likely executes its membrane fusion inhibition from the surface of the lipid bilayer rather than by forming a tight, stoichiometric complex with individual phospholipid molecules. nih.gov The location of the peptide's carboxyl group was determined to be at or just above the bilayer surface. springernature.comnih.gov

A key finding was that ZfFG inhibits the formation of highly curved, small unilamellar vesicles and that this activity is regulated by the protonation state of its carboxyl group. springernature.comnih.gov This suggests that the peptide destabilizes curved phospholipid structures, a mechanism linked to its anti-fusion and anti-viral properties. springernature.comnih.gov

Table 1: Research Findings on ZfFG, a Cbz-D-Phe Containing Peptide

| Finding | Method | Implication for Membrane Interaction |

|---|---|---|

| Peptide binds to phospholipid membranes. | Multinuclear Magnetic Resonance (NMR) | The Cbz-D-Phe moiety facilitates association with the lipid bilayer. |

| Carboxyl group located at/above bilayer surface. | Paramagnetic Relaxation Enhancement of 13C NMR | Inhibition mechanism occurs at the membrane interface. |

| Inhibits formation of small unilamellar vesicles. | Sonication experiments as a function of pH | The peptide destabilizes highly curved lipid assemblies, a key step in fusion. |

Role in Modulating Protein-Protein or Peptide-Protein Interactions

While this compound is not cited as a direct modulator, the inclusion of its core structure, cyanophenylalanine, into peptides is a powerful strategy for studying and ultimately designing modulators of protein-protein interactions (PPIs). nih.govfrontiersin.org PPIs are fundamental to most biological processes, and developing molecules that can selectively disrupt or stabilize these interactions is a major goal in therapeutic design. frontiersin.orgfrontiersin.org

The unnatural amino acid p-cyano-L-phenylalanine (pCNPhe), an isomer of the amino acid in the title compound, has been used extensively as a probe to elucidate the mechanics of these interactions. acs.orgnih.gov By replacing a natural amino acid with pCNPhe at a specific site, researchers can introduce a unique spectroscopic handle to monitor conformational changes, binding events, and local environments without significantly perturbing the system. acs.orgnih.gov For example, pCNPhe has been used as a fluorescent probe to directly monitor the formation of a hydrophobic core during protein folding, a process essential for achieving the correct structure for subsequent PPIs. nih.gov

The insights gained from using cyanophenylalanine probes are critical for the rational design of peptide-based PPI inhibitors. frontiersin.org Understanding the precise conformational changes that occur upon binding allows for the optimization of peptide sequences to enhance affinity and specificity. nih.gov Methods such as introducing D-amino acids (like D-phenylalanine) can increase proteolytic resistance, a crucial step in transforming a laboratory tool into a viable therapeutic candidate. frontiersin.org

Contribution to the Development of Chemical Probes for Biological Systems

The most significant application of the 3-cyanophenylalanine moiety is its use as a sophisticated chemical probe for investigating biological systems at the molecular level. rsc.org The cyano group (C≡N) possesses unique spectroscopic properties that make it an exceptional reporter of its local environment. nih.gov

Furthermore, cyanophenylalanine derivatives, including 3-cyanophenylalanine, are also fluorescent. rsc.org Their photophysical properties can report on the local solvent environment, and they can be paired with other fluorophores like tryptophan to measure distances in peptides and proteins through Förster resonance energy transfer (FRET). rsc.orgresearchgate.net This dual utility as both an IR and fluorescence probe makes cyanophenylalanine a versatile tool for studying protein structure, dynamics, and interactions. acs.org

Table 2: Spectroscopic Properties and Applications of Cyanophenylalanine Probes

| Probe Type | Spectroscopic Method | Information Obtained | Key Features |

|---|---|---|---|

| Vibrational Probe | Infrared (IR) Spectroscopy | Local electric fields, hydrogen bonding, hydration, protein dynamics. nih.govacs.orgnih.gov | Absorbs in the ~2100–2400 cm⁻¹ "transparent window" of the protein IR spectrum. nih.govacs.org |

| Fluorescent Probe | Fluorescence Spectroscopy | Peptide/protein structure and dynamics, local solvent environment, pH. rsc.orgresearchgate.net | Molar absorptivity and quantum yields are comparable to natural fluorophores like tryptophan. rsc.org |

| FRET Donor/Acceptor | Förster Resonance Energy Transfer | Inter- and intra-molecular distances in peptides and proteins. rsc.org | Can be paired with tryptophan or other cyanophenylalanine isomers to capture structural information. rsc.org |

By incorporating 3-cyano-D-phenylalanine into a peptide, researchers can leverage these properties to gain high-resolution insights into complex biological processes, from the folding of a single protein to its interaction with membranes or other proteins.

Analytical and Spectroscopic Characterization for Synthetic Validation and Structural Elucidation

Advanced Spectroscopic Techniques for Confirmation of Stereochemistry and Regioselectivity

Spectroscopic analysis provides a detailed view of the molecular structure, confirming the correct arrangement of atoms (regioselectivity) and their spatial orientation (stereochemistry).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Cbz-3-Cyano-D-Phenylalanine, ¹H NMR and ¹³C NMR spectra provide definitive evidence for the presence of all key functional groups and their connectivity.

Based on data from the parent compound N-Cbz-D-Phenylalanine, the expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would show characteristic signals. chemicalbook.com The protons of the benzyl (B1604629) group of the carbamoyl (B1232498) (Cbz) protecting group and the phenyl ring of the phenylalanine moiety would appear in the aromatic region (typically δ 7.2-7.8 ppm). The introduction of an electron-withdrawing cyano group at the 3-position (meta) of the phenylalanine ring would induce a more complex splitting pattern and downfield shifts for the aromatic protons on that ring compared to the unsubstituted analog. core.ac.uk The methine proton (α-proton) adjacent to the chiral center is expected to appear as a multiplet around δ 4.2-4.4 ppm, while the diastereotopic methylene (B1212753) protons (β-protons) would resonate as distinct multiplets at approximately δ 2.8-3.2 ppm. chemicalbook.com The benzylic protons of the Cbz group would be observed around δ 5.0 ppm. chemicalbook.com

Expected ¹H NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) ranges based on analysis of the parent compound N-Cbz-D-Phenylalanine and known substituent effects. chemicalbook.compdx.edubmrb.io

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (Amide) | ~7.7 | d (doublet) |

| Aromatic (Cbz & Phenylalanine) | 7.2 - 7.8 | m (multiplet) |

| CH₂ (Cbz Benzyl) | ~5.0 | s (singlet) |

| α-CH (Chiral Center) | 4.2 - 4.4 | m (multiplet) |

| β-CH₂ (Side Chain) | 2.8 - 3.2 | m (multiplet) |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of the target compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₈H₁₆N₂O₄), the expected molecular weight is 324.33 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Under techniques like electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ at m/z 325. The fragmentation pattern in tandem MS (MS/MS) would show characteristic losses corresponding to the stable structural units of the molecule. nih.govnih.gov Common fragmentation pathways for N-Cbz protected amino acids include the loss of the benzyl group, carbon dioxide, and cleavage of the amide bond. researchgate.netlibretexts.orgresearchgate.net

Expected Mass Spectrometry Fragmentation for this compound

This table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for the protonated molecule.

| Fragment Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 325 |

| [M+H - CO₂]⁺ | Loss of carbon dioxide | 281 |

| [M+H - C₇H₇]⁺ | Loss of the benzyl radical | 234 |

| [M+H - C₈H₇O₂]⁺ | Loss of the Cbz protecting group | 174 |

| [C₇H₇]⁺ | Benzyl cation (Tropylium ion) | 91 |

Chiroptical Methods for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, verifying its absolute configuration and enantiomeric purity is critical. Chiroptical methods, which measure the differential interaction of the molecule with polarized light, are the primary techniques for this purpose.

Circular Dichroism (CD) Spectroscopy : This technique measures the difference in absorption of left- and right-circularly polarized light. An enantiomerically pure sample of a D-amino acid derivative will produce a CD spectrum that is a mirror image of its corresponding L-enantiomer. nih.govresearchgate.net The presence of even small amounts of the L-enantiomer would lead to a decrease in the signal intensity, allowing for the quantification of enantiomeric excess. royalsocietypublishing.orgoup.com The spectrum is typically recorded in the UV region where the aromatic chromophores and the amide bond absorb. wikipedia.org

Optical Rotation : Measurement of the specific rotation using a polarimeter is a classical method to confirm the stereochemistry. A pure sample of the D-enantiomer will rotate the plane of polarized light in a specific direction and magnitude, which should be equal and opposite to that of the pure L-enantiomer under identical conditions.

Chromatographic Methods for Purity Determination and Reaction Monitoring

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to ensure good peak shape. Detection is commonly performed using a UV detector, leveraging the strong absorbance of the aromatic rings in the molecule.

To determine the enantiomeric purity, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in their separation into two distinct peaks. sigmaaldrich.comsemanticscholar.orgsigmaaldrich.com The relative area of these peaks allows for the precise calculation of the enantiomeric excess (ee). Various CSPs, such as those based on macrocyclic glycopeptides like teicoplanin, have proven effective for separating enantiomers of N-blocked amino acids. sigmaaldrich.comresearchgate.net

Typical HPLC Method Parameters for Purity Analysis

This table provides a representative set of conditions for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (for achiral purity) or Chiral Stationary Phase (e.g., CHIROBIOTIC T) (for enantiomeric purity) sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 260 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

This compound itself is a non-volatile compound due to its high molecular weight and polarity, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC-MS is a valuable tool for monitoring the synthesis reaction by detecting volatile intermediates, byproducts, or residual starting materials. For instance, in the synthesis involving the Cbz protecting group, GC-MS could be used to detect the presence of residual benzyl alcohol or other volatile reagents used in the process. nih.gov The technique is also used to analyze byproducts from the synthesis of carbamates, which are structurally related to the Cbz group. acs.orgscispec.co.thresearchgate.netresearchgate.net

Computational and Theoretical Investigations of Cbz 3 Cyano D Phenylalanine and Its Derivatives

Molecular Modeling and Docking Simulations of Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein. In the context of Cbz-3-Cyano-D-Phenylalanine, these simulations could elucidate its potential biological activity by identifying and characterizing its interactions with specific protein targets.

The general workflow for molecular docking studies involves:

Preparation of the Ligand Structure: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation.

Identification and Preparation of the Target Protein: A protein of interest would be selected based on the therapeutic area or known biological pathways. The 3D structure of the protein, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: A docking algorithm is used to systematically sample different conformations of the ligand within the protein's active site and score them based on their predicted binding affinity.

For instance, studies on other phenylalanine derivatives have successfully employed molecular docking to understand their mechanism of action. While a specific target for this compound is not defined, analogous compounds are often investigated as enzyme inhibitors or receptor modulators. A hypothetical docking study could explore its interaction with an enzyme active site, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.

Table 1: Key Interactions in a Hypothetical Docking Simulation of this compound

| Interacting Group of Ligand | Potential Interacting Residue of Target | Type of Interaction |

| Cyano Group | Polar amino acids (e.g., Ser, Thr, Asn) | Hydrogen Bond/Dipole-Dipole |

| Phenyl Ring | Hydrophobic amino acids (e.g., Leu, Val, Phe) | Hydrophobic Interaction/π-π Stacking |

| Cbz Group | Various amino acids | Hydrogen Bond/Hydrophobic Interactions |

| Carboxylic Acid | Basic amino acids (e.g., Lys, Arg) | Salt Bridge/Hydrogen Bond |

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to its target's binding site. The energy landscape provides a map of all possible conformations and their corresponding energy levels.

For this compound, the presence of the bulky carbobenzyloxy (Cbz) protecting group and the cyano substituent on the phenyl ring introduces specific steric and electronic constraints that influence its conformational preferences. Computational methods such as molecular mechanics and quantum mechanics can be used to explore the conformational space of this compound.

A systematic conformational search would involve rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformation. The results would be plotted on a Ramachandran-like plot to visualize the low-energy (and therefore more probable) conformations. Understanding the preferred conformations of this compound is crucial for designing more rigid and potent analogs.

Quantum Chemical Calculations of Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of a molecule. These methods can be used to calculate a variety of properties for this compound that are not accessible through classical molecular mechanics.

Key electronic properties that can be calculated include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules.

Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions, such as hydrogen bonding.

These calculations can predict the reactivity of different parts of the this compound molecule, guiding its chemical synthesis and modification. For example, the MEP can indicate which sites are most likely to be involved in interactions with a biological target.

Table 2: Predicted Electronic Properties of a Phenylalanine Derivative (Illustrative Example)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

In Silico Screening and Design of Novel Analogs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a biological target for this compound is identified, its structure can be used as a starting point for the design of novel analogs with improved properties.

The process of designing novel analogs often involves:

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. This model can be generated based on the structure of this compound and its interaction with a target.

Virtual Library Design: A virtual library of compounds can be created by making systematic modifications to the this compound scaffold.

Virtual Screening: The virtual library is then screened against the pharmacophore model or docked into the target's active site to identify promising candidates.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranked candidates are predicted computationally to assess their drug-likeness.

This approach allows for the rapid and cost-effective exploration of a vast chemical space to design novel analogs of this compound with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Routes for Cbz-3-Cyano-D-Phenylalanine

The industrial viability and broader application of this compound are contingent upon the development of green, cost-effective, and efficient manufacturing processes. Future research is anticipated to pivot from traditional multi-step chemical syntheses towards more sustainable biocatalytic and chemoenzymatic methods.

A primary area of focus will be the use of engineered enzymes to create the D-phenylalanine core with high enantioselectivity. nih.gov Biocatalytic methods are emerging as powerful synthetic procedures for producing D-amino acids. acs.org Key enzyme classes that could be harnessed for this purpose include D-amino acid dehydrogenases and D-amino acid transaminases. acs.org Another promising avenue is the application of phenylalanine ammonia (B1221849) lyases (PALs), which naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid but can be engineered to facilitate the reverse reaction to produce phenylalanine analogues. nih.govnih.gov

Further advancements are expected from the integration of these biocatalytic steps into continuous flow systems. acs.org Immobilizing enzymes on solid supports allows for their reuse, enhances stability, and simplifies product purification, thereby improving process efficiency and reducing environmental impact. nih.govtandfonline.comdigitellinc.com A multi-enzyme system, potentially co-immobilized, could be designed for a cascade reaction, converting a simple precursor into the desired D-amino acid scaffold in a single, continuous operation. nih.gov

| Synthesis Strategy | Key Features & Advantages | Potential for this compound |

| Engineered Biocatalysts | High stereoselectivity, mild reaction conditions, reduced waste. nih.govacs.org | Direct production of the 3-Cyano-D-phenylalanine core from prochiral starting materials. acs.org |

| Enzyme Immobilization | Enhanced enzyme stability, reusability of the biocatalyst, simplified downstream processing. acs.orgtandfonline.com | Cost-effective, scalable production suitable for industrial applications. |

| Continuous Flow Synthesis | Improved reaction kinetics, higher productivity, better process control. nih.govacs.org | Integration of enzymatic and chemical steps into a streamlined, automated process. |

| Multi-Enzyme Cascades | High atom economy, reduced number of intermediate purification steps. nih.gov | One-pot synthesis of the core amino acid structure, minimizing operational complexity. acs.org |

Integration into Advanced Materials Science and Supramolecular Assemblies

The distinct molecular architecture of this compound makes it an intriguing building block for the bottom-up construction of functional biomaterials and supramolecular structures. beilstein-journals.org The future in this domain lies in exploiting the non-covalent interactions mediated by its specific functional groups.

The cyano (−C≡N) group is a particularly valuable feature. Its strong dipole moment and ability to act as a hydrogen bond acceptor can direct the self-assembly of molecules into highly ordered architectures. researchgate.netnih.gov In crystal engineering, nitriles are known to influence molecular packing through dipole-dipole interactions and by forming hydrogen bonds with suitable donors. nih.gov This could be leveraged to create novel materials with tailored electronic or optical properties.

Furthermore, the aromatic rings of the phenyl and Cbz groups can participate in π-π stacking interactions, which are crucial drivers for the self-assembly of peptides and other organic molecules. acs.org The combination of hydrogen bonding, dipole-dipole forces, and π-π stacking could enable this compound to form various nanostructures, such as nanotubes, nanofibers, or hydrogels. These materials could find applications in regenerative medicine, drug delivery, and biosensing. bezwadabiomedical.comresearchgate.net The incorporation of this unnatural amino acid into polymers could also yield functional materials with tunable properties. bezwadabiomedical.comresearchgate.net

| Structural Feature | Mediated Interaction | Potential Application in Materials Science |

| Cyano Group | Dipole-dipole interactions, Hydrogen bonding acceptor. researchgate.netnih.gov | Directing self-assembly, creating materials with specific electronic properties. acs.org |

| Phenyl Ring | π-π stacking, Hydrophobic interactions. | Formation of ordered nanostructures (fibers, tapes), core of self-assembling systems. |

| Cbz Group | π-π stacking, Hydrogen bonding (carbamate group). researchgate.net | Stabilizing supramolecular structures, providing a handle for further chemical modification. |

| D-Chiral Center | Stereospecific recognition and packing. | Creation of chiral materials for enantioselective separations or catalysis. |

Exploration of this compound in Prodrug Strategy Research (focus on chemical design)

Prodrug design is a well-established strategy to overcome limitations of therapeutic agents, such as poor solubility, low permeability, or rapid metabolism. nih.govfiveable.meijpcbs.com Amino acids are frequently used as promoieties to leverage endogenous nutrient transporters for targeted drug delivery. nih.gov this compound presents a novel scaffold for creating next-generation prodrugs, with its chemical design offering several potential advantages.

The core D-amino acid structure may confer increased stability against enzymatic degradation compared to L-isomers, potentially prolonging the drug's half-life. nih.gov The Cbz group provides a stable linkage that can be cleaved under specific physiological conditions to release the active drug. organic-chemistry.org

The chemical design of such prodrugs would involve covalently linking a parent drug to the carboxylic acid of this compound. The choice of linker chemistry is critical and could be tailored for specific release mechanisms.

Potential Linkage Strategies for Prodrug Design:

Ester Linkage: Formed by reacting the carboxylic acid of this compound with a hydroxyl group on the parent drug. Ester bonds are susceptible to hydrolysis by esterase enzymes, which are abundant in the body, allowing for predictable drug release.

Amide Linkage: Created by coupling the carboxylic acid with an amine group on the parent drug. Amide bonds are generally more stable than esters, which could lead to a slower, more sustained release profile. researchgate.net

Carbonate/Carbamate (B1207046) Linkage: If the parent drug has a suitable functional group, these linkages can be formed, offering alternative cleavage kinetics and stability profiles.

The cyano group can also play a role by modifying the physicochemical properties of the entire prodrug conjugate, such as its lipophilicity and electronic distribution, which can influence membrane permeability and interaction with transporters. nih.gov

Synergistic Applications with Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for the efficient construction of complex molecules like this compound. nih.gov Future research will likely focus on designing elegant, multi-step, one-pot cascade reactions that maximize efficiency and minimize waste.

A hypothetical chemoenzymatic route could begin with an enzymatic step to establish the core stereochemistry. For instance, a multienzymatic cascade could be employed for the asymmetric synthesis of a D-phenylalanine precursor. acs.org This could involve coupling the amination of a cinnamic acid derivative using an engineered phenylalanine ammonia lyase (PAL) with a deracemization process. nih.gov

Following the enzymatic synthesis of the chiral core, chemical steps would be used to introduce the cyano group and the Cbz protecting group. The cyanation could be achieved via methods like the Rosenmund-von Braun reaction on a halogenated precursor. The final step would be the protection of the amino group using benzyl (B1604629) chloroformate under controlled pH conditions to prevent racemization. highfine.com The synergy lies in using enzymes for the most challenging stereoselective transformations while employing robust chemical reactions for functional group installations that are not readily accessible through biocatalysis.

| Stage | Method | Rationale |

| 1. Chiral Core Synthesis | Enzymatic (e.g., using engineered PALs, D-transaminases). acs.org | High enantioselectivity for the D-configuration; mild, sustainable conditions. nih.gov |

| 2. Cyanation | Chemical (e.g., Sandmeyer or Rosenmund-von Braun reaction). wikipedia.org | Efficient introduction of the cyano group onto the aromatic ring. |

| 3. Amino Group Protection | Chemical (e.g., reaction with Benzyl Chloroformate). highfine.com | Robust and high-yielding protection with the Cbz group. organic-chemistry.org |

This synergistic approach capitalizes on the respective strengths of biocatalysis and traditional organic synthesis, paving the way for practical and scalable production routes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Cbz-3-Cyano-D-Phenylalanine in a laboratory setting?

- Methodological Answer : Synthesis should follow rigorous protocols to ensure stereochemical integrity. Use HPLC for purity validation (>95% threshold recommended) and compare results against known standards. Employ frameworks like FINER criteria to evaluate feasibility, novelty, and relevance of the synthetic pathway. For example, assess solvent compatibility and reaction kinetics under varying temperatures. Include control experiments to rule out racemization, and document deviations using standardized laboratory notebooks .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR spectroscopy for stereochemical confirmation (e.g., comparing D/L enantiomer splitting patterns).

- Mass spectrometry to verify molecular weight and detect impurities.

- HPLC with UV detection for quantitative purity analysis.

Triangulate data across methods to resolve ambiguities, as seen in studies using mixed-method validation .

Q. What safety protocols are essential when handling this compound in experimental settings?

- Methodological Answer :

- Use local exhaust ventilation to minimize inhalation risks.

- Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Store at 0°C–6°C in airtight containers to preserve stability.

- Reference safety data sheets (SDS) for acute toxicity thresholds, though note that specific data may require extrapolation from structurally similar compounds like N-Acetyl-D-phenylalanine .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data for this compound across different solvent systems?

- Methodological Answer : Design a comparative study using solvents with varying polarities (e.g., DMSO, ethanol, hexane). Quantify solubility via gravimetric analysis and cross-validate with UV-Vis spectrophotometry. Apply statistical outlier tests (e.g., Grubbs’ test) to identify anomalous data points. If contradictions persist, conduct molecular dynamics simulations to model solute-solvent interactions and propose mechanistic explanations .

Q. What methodological approaches are recommended for studying the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer :

- Use chiral chromatography to monitor enantiomeric excess over time.

- Expose the compound to buffered solutions (pH 2–12) and analyze degradation products via LC-MS.

- Apply Arrhenius kinetics to predict stability at different temperatures.

- Triangulate results with computational models (e.g., DFT calculations) to identify pH-sensitive functional groups .

Q. How should conflicting NMR spectral data for this compound be analyzed to resolve structural ambiguities?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton-carbon correlations.

- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs).

- Engage in peer debriefing to critique interpretations and rule out artifacts.

- If contradictions remain, consider crystal structure analysis via X-ray diffraction for definitive confirmation .

Ethical and Methodological Frameworks

Q. How can researchers ensure ethical compliance when using this compound in biomedical studies?

- Methodological Answer :

- Obtain ethics committee approval (declare committee name, approval date, and protocol number).

- Follow informed consent protocols for human subject involvement, detailing risks and benefits.

- Align with Cochrane Library guidelines for systematic reviews and meta-analyses to avoid bias .

Q. What strategies mitigate bias in data collection for studies involving this compound?

- Methodological Answer :

- Use blinded analysis for spectral or chromatographic data interpretation.

- Employ triangulation (e.g., combining HPLC, NMR, and computational data) to cross-validate findings.

- Conduct member checking with collaborators to verify qualitative interpretations .

Data Contradiction and Peer Review Preparedness

Q. How should researchers preemptively address potential peer review critiques of their this compound studies?

- Methodological Answer :

- Pre-publish open datasets with raw NMR/HPLC files for transparency.

- Use PICO framework to clarify research objectives (Population: compound properties; Intervention: experimental variables; Comparison: control groups; Outcome: stability/solubility metrics).

- Anticipate questions about synthetic reproducibility by documenting reagent lot numbers and equipment calibration logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.